molecular formula C7H14O B1203354 1-Cyclopentylethanol CAS No. 52829-98-8

1-Cyclopentylethanol

Cat. No. B1203354
CAS RN: 52829-98-8
M. Wt: 114.19 g/mol
InChI Key: WPCMSUSLCWXTKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, including 1-Cyclopentylethanol, often involves palladium-catalyzed coupling reactions. A notable example is the synthesis of cyclopentafused polycyclic aromatic hydrocarbons (CP-PAHs) using Pd(0) catalysis, demonstrating the versatility of palladium-mediated reactions in forming complex cyclopentane structures (Dang, Levitus, & Garcia‐Garibay, 2002). Furthermore, cyclopentasilane-fused hexasilabenzvalene synthesis through the reduction of tetrachlorocyclopentasilane highlights another method of synthesizing cyclopentane derivatives, showcasing the diversity of synthetic approaches (Tsurusaki et al., 2013).

Molecular Structure Analysis

X-ray crystallographic analyses provide insights into the three-dimensional structures of cyclopentane derivatives, revealing unique hydrogen bonding networks and π-π stacking interactions, which contribute to their stability and properties (Dang, Levitus, & Garcia‐Garibay, 2002). The molecular structure of cyclopentasilane-fused hexasilabenzvalene further exemplifies the structural diversity achievable with cyclopentane rings, as demonstrated through spectroscopic and X-ray crystallographic analyses (Tsurusaki et al., 2013).

Chemical Reactions and Properties

Cyclopentane derivatives undergo various chemical reactions, including [2+2+2] cycloaddition, which is a versatile method for synthesizing carbo- and heterocycles. This reaction demonstrates the utility of cyclopentane derivatives in forming complex molecular architectures in a single step, highlighting their role in synthetic chemistry (Domínguez & Pérez-Castells, 2011).

Physical Properties Analysis

The physical properties of cyclopentane derivatives are influenced by their molecular structure, with X-ray analyses revealing their solid-state configurations. These structures contribute to the compounds' photophysical properties, such as their UV-vis and fluorescence spectra, which are of interest for applications in material science and photophysics (Dang, Levitus, & Garcia‐Garibay, 2002).

Scientific Research Applications

1-Cyclopentylethanol is a chemical compound with the linear formula CH3CH(C5H9)OH . It has a molecular weight of 114.19 . It’s synthesized from oxazaborolidines and methyllithium . This compound is clear and colorless, with a refractive index of 1.4560-1.4610 at 20°C .

  • Synthesis of Other Compounds

    • 1-Cyclopentylethanol can be used as a starting material in the synthesis of other complex organic compounds . For example, it can be used in the synthesis of dicyclohexyl-6-iodohexenylborane .
    • The specific procedures for these syntheses would depend on the target compound and would typically involve various reaction steps, each with its own set of conditions and reagents .
  • Research and Development

    • As a relatively simple organic compound, 1-Cyclopentylethanol can be used in research and development to study its properties and reactions .
    • This could involve various experimental procedures, such as spectroscopic analysis, to determine its structure and properties .

Safety And Hazards

1-Cyclopentylethanol is combustible . It is recommended to keep it away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-cyclopentylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCMSUSLCWXTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315122
Record name 1-Cyclopentylethanol
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylethanol

CAS RN

52829-98-8
Record name 1-Cyclopentylethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylcyclopentanemethanol
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Record name 1-Cyclopentylethanol
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Record name 1-Cyclopentylethanol
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Record name α-methylcyclopentanemethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
BC Shi, BH Davis - Journal of Catalysis, 1995 - Elsevier
Ether formation during the dehydration of secondary alcohols, namely, 2-butanol, 3-pentanol, and 1-cyclopentylethanol, was investigated. Using the proper reaction conditions, the yield …
Number of citations: 141 www.sciencedirect.com
A Nowok, M Dulski, J Grelska… - The Journal of …, 2021 - ACS Publications
A series of five alcohols (3-methyl-2-butanol, 1-cyclopropylethanol, 1-cyclopentylethanol, 1-cyclohexylethanol, and 1-phenylethanol) was used to study the impact of the size of steric …
Number of citations: 24 pubs.acs.org
VN Ipatieff, WW Thompson, H Pines - Journal of the American …, 1951 - ACS Publications
… Cyclopentylmethanol yielded a mixture of methyl-cyclopentane and cyclohexane, 1-cyclopentylethanol formed ethylcyclopentane and methylcyclohex-ane, while cyclohexylmethanol …
Number of citations: 24 pubs.acs.org
DM Hinkens, MM Midland - The Journal of Organic Chemistry, 2009 - ACS Publications
… Oxazaborolidines made from chiral amino alcohols and 6-tosyl-1-hexenylboronic acid were treated with methyllithium to give 1-cyclopentylethanol after oxidation in 60% ee, …
Number of citations: 8 pubs.acs.org
H Mizoguchi, T Uchida, T Katsuki - Angewandte Chemie, 2014 - Wiley Online Library
… The oxidations of 1-cyclohexylethanol and 1-cyclopentylethanol gave high k rel values of 26 and 24, and good k rel values of 12 were obtained even in the oxidations of 2-octanol and 2-…
Number of citations: 37 onlinelibrary.wiley.com
J Finkelstein - Journal of the American Chemical Society, 1951 - ACS Publications
The benzyl ether of vanillin, prepared according to the information furnished by Professor Alfred Burger, 8a was treated with nitromethane by the improved method of Lange and …
Number of citations: 40 pubs.acs.org
KA Hollister, ES Conner, ML Spell… - Angewandte Chemie …, 2015 - Wiley Online Library
Mild conditions are reported for the hydroxylation of aliphatic CH bonds through radical translocation, oxidation to carbocation, and nucleophilic trapping with H 2 O. This remote …
Number of citations: 63 onlinelibrary.wiley.com
IANH WHITE, J JEFFERY - 1977 - portlandpress.com
… Cyclopentyl methyl ketone with NADH as coenzyme, and racemic 1-cyclopentylethanol with NAD+ as coenzyme showed somewhat higher rates of reaction (22 and 7lnmol/min per mg), …
Number of citations: 4 portlandpress.com
CE Paul, I Lavandera, V Gotor‐Fernández… - …, 2013 - Wiley Online Library
… Thus, 1-(4-methoxyphenyl)ethanol (1 g) and 1-cyclopentylethanol (1 j) were obtained in their (R)-enantiopure form whereas the other substrates (1 f, h, k) afforded the enantioenriched …
OH OHO - CHEMISTRY DIVISION ANNUAL PROGRESS …, 1971 - osti.gov
… 1-Cyclopentylethylamine (1) is re ported2 to give mainly 1-cyclopentylethanol (2), 1ethylcyclopentanol (3), tra/Js-2-methylcyclohexanol (4), and a small amount of mixed olefins. We …
Number of citations: 0 www.osti.gov

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